molecular formula C16H14N2O2 B2914131 N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207053-90-4

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2914131
CAS No.: 1207053-90-4
M. Wt: 266.3
InChI Key: CVUYGCMVYFYKNR-UHFFFAOYSA-N
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Description

“N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle, and an indene structure, which is a polycyclic hydrocarbon. The molecule also features a carboxamide group, which is a common functional group in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its functional groups. The pyridine ring might undergo electrophilic substitution, while the carboxamide group could participate in hydrolysis or reduction reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of a pyridine ring could contribute to basicity, while the carboxamide group could participate in hydrogen bonding, affecting the compound’s solubility .

Scientific Research Applications

Imaging of IRAK4 Enzyme in Neuroinflammation

N-(5-methylpyridin-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide derivatives have been explored for their potential in Positron Emission Tomography (PET) imaging. A specific compound was synthesized and identified as a potential PET agent for imaging of the IRAK4 enzyme in neuroinflammation contexts. This synthesis involved multiple steps, culminating in a compound with high radiochemical purity and specific activity, indicating its suitability for tracing neuroinflammatory processes in medical imaging applications (Wang et al., 2018).

Anticancer Activity through Tubulin Inhibition

Research into this compound derivatives has also extended to the synthesis of compounds with potential anticancer activity. These compounds were synthesized through a water-mediated synthesis process and demonstrated significant interactions with the colchicine binding site of tubulin. Molecular docking studies suggest that these interactions could contribute to the inhibition of tubulin polymerization, a mechanism of interest for anticancer drug development (Jayarajan et al., 2019).

Reducing Metabolism Mediated by Aldehyde Oxidase

In the quest for optimizing drug candidates for treating prostate cancer, modifications to the this compound scaffold were explored to reduce metabolism mediated by aldehyde oxidase (AO). This research aimed at maintaining the therapeutic efficacy of compounds while mitigating rapid metabolism by AO, thus enhancing their pharmacokinetic profile for better clinical outcomes (Linton et al., 2011).

Exploration of Non-Linear Optical (NLO) Properties

Derivatives of this compound have been synthesized and investigated for their non-linear optical (NLO) properties. These studies involve computational chemistry methods to support experimental findings, suggesting the potential use of these compounds in NLO applications. Additionally, molecular docking analyses were performed to explore their binding modes, highlighting their versatility and potential in various scientific and technological fields (Jayarajan et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs work by interacting with biological macromolecules. The pyridine and carboxamide groups in this compound could potentially form hydrogen bonds with biological targets .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields, such as medicinal chemistry or material science. Its biological activity could be investigated, and new synthetic routes could be developed .

Properties

IUPAC Name

N-(5-methylpyridin-2-yl)-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-10-6-7-15(17-9-10)18-16(20)13-8-14(19)12-5-3-2-4-11(12)13/h2-7,9,13H,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUYGCMVYFYKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CC(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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